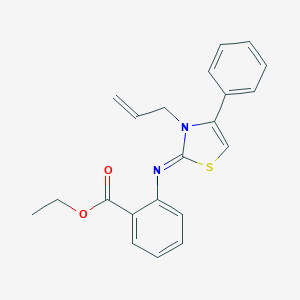

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXBPKQLXFSDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been reported to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.

- Anticancer Potential : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells. The structural similarity of this compound to known anticancer agents suggests it may possess similar properties. In vitro studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation.

- Acetylcholinesterase Inhibition : Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer's, compounds with thiazole structures have been investigated for their ability to inhibit this enzyme. In silico studies predict that this compound may exhibit inhibitory effects on acetylcholinesterase, potentially leading to therapeutic applications in treating cognitive disorders.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Thiazole Ring : The initial step often involves synthesizing the thiazole ring through condensation reactions between appropriate aldehydes and thioureas.

- Allylation : The introduction of the allyl group can be achieved via allylation reactions using allyl halides.

- Coupling with Ethyl Benzoate : The final step involves coupling the thiazole derivative with ethyl benzoate, often facilitated by coupling agents or catalysts to enhance yield and purity.

Case Study 1: Antimicrobial Activity

A study evaluating various thiazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting pathways for further optimization.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of thiazole derivatives found that certain compounds could significantly reduce oxidative stress markers in neuronal cell lines. This study supports the potential use of this compound as a candidate for further development in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Thiazole Derivatives

Key structural analogues and their substituent-driven properties are compared below:

- The ethyl benzoate group in the target compound differs from compound 62’s hydrazine-furyl moiety, which may reduce electrophilicity and improve metabolic stability . Electron-withdrawing groups (e.g., cyano in compound 18b) increase thiazole ring reactivity, whereas the target compound’s benzoate ester offers steric bulk, possibly moderating reactivity .

Physicochemical and Pharmacokinetic Properties

- Solubility: The ethyl benzoate group may improve aqueous solubility relative to non-ester derivatives (e.g., compound 18a’s malononitrile), aiding formulation .

- Metabolic Stability : Ester groups are prone to hydrolysis, but the benzoate’s steric hindrance could slow degradation compared to simpler esters .

Molecular Docking and Interaction Insights

Biological Activity

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate is a novel compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of ethyl benzoate derivatives with thiazole compounds. The process often includes steps such as:

- Formation of thiazole derivatives through cyclization reactions.

- Coupling reactions to attach the thiazole moiety to the ethyl benzoate backbone.

The detailed synthetic routes can vary, but they generally yield the target compound in moderate to high yields.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. In studies evaluating similar thiazole derivatives, compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance:

- Minimum Inhibitory Concentrations (MICs) were assessed against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like Ampicillin and Ketoconazole .

| Compound | MIC (mg/mL) | Active Organism |

|---|---|---|

| C1 | 0.5 | E. coli |

| C2 | 0.75 | S. aureus |

| C3 | 1.0 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicated that this compound exhibited significant membrane stabilization effects, suggesting its potential use in treating inflammatory conditions .

| Compound | Percentage Inhibition (%) |

|---|---|

| C1 | 64 |

| C2 | 70 |

| C3 | 75 |

The biological mechanisms underlying the activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Similar thiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cellular Uptake : The lipophilicity of the compound may enhance its cellular uptake, allowing it to exert effects at lower concentrations.

- Apoptosis Induction : Some studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical and preclinical settings:

- Case Study 1 : A study involving a series of thiazole derivatives demonstrated significant anticancer activity against various cancer cell lines, including breast and lung cancer models.

- Case Study 2 : Clinical trials assessing the safety and efficacy of similar compounds in patients with chronic inflammatory diseases showed promising results, leading to further investigations into their therapeutic potential.

Q & A

Q. What are the most reliable synthetic routes for preparing (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate, and how can reaction conditions be optimized?

A multi-step approach is typically employed, starting with the condensation of 2-aminobenzoic acid derivatives with thiazole precursors. For example, refluxing 2-aminobenzoate esters with 3-allyl-4-phenylthiazol-2(3H)-imine in glacial acetic acid with anhydrous sodium acetate as a catalyst yields the target compound. Optimization involves adjusting reaction time (7–18 hours), solvent choice (e.g., acetic acid), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve yields >80% .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the Z-configuration and allyl substituent placement. Infrared (IR) spectroscopy confirms functional groups like the amide C=O stretch (~1712 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. Elemental analysis (C, H, N) ensures purity .

Q. How can researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?

Contradictions often arise from variations in substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. Systematic comparisons using standardized in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking studies can isolate structural contributors to activity. For instance, the allyl group’s conformational flexibility may enhance binding affinity in some targets but reduce solubility in others .

Advanced Research Questions

Q. How does the allyl substituent influence tautomeric equilibria and reactivity in biological systems?

The allyl group introduces steric and electronic effects that stabilize the Z-configuration, favoring a planar thiazole-imine structure. Tautomeric shifts (e.g., imine-enamine) can alter hydrogen-bonding capacity, impacting interactions with enzymes like β-secretase (BACE1). Computational studies (e.g., DFT calculations) and variable-temperature NMR can quantify tautomer populations .

Q. What computational strategies predict binding affinity and selectivity of this compound with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations are used to model interactions with targets like BACE1 or kinases. Pharmacophore mapping identifies critical motifs (e.g., thiazole ring, amide linker), while QSAR models correlate substituent properties (Hammett σ values) with activity. Validation via in vitro assays (e.g., IC₅₀ measurements) is essential .

Q. What strategies modulate substituent effects to enhance bioactivity or reduce toxicity?

Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring meta-position can increase electrophilicity and target engagement. Conversely, hydrophilic substituents (e.g., -OH, -SO₂NH₂) improve solubility. Structure-activity relationship (SAR) studies guided by X-ray crystallography (e.g., PDB: 3TPP) optimize substituent placement .

Q. How can advanced synthetic methodologies (e.g., domino reactions) streamline the preparation of derivatives?

Domino reactions using tert-butyl hydroperoxide (TBHP) or iodine-mediated cyclizations enable one-pot synthesis of complex scaffolds. For example, oxidative coupling of thiazole precursors with diazoacetates under reflux conditions reduces step count and improves atom economy .

Methodological Notes

- Synthetic Optimization : Use reflux conditions (70–100°C) and polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ChemDraw Predict) to resolve structural ambiguities .

- Contradiction Resolution : Replicate conflicting studies under identical conditions (pH, temperature) and employ meta-analysis to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.